(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-aminophenyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-5-3-2-4-11(12)13/h2-5,9-10,15H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXOYBUUQCQPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Intermediate
A common approach starts from commercially available acetophenone derivatives or related aromatic ketones. For example, acetophenone can be functionalized through bromination and thiourea treatment to form aminothiazole intermediates, which are then acetylated and further functionalized to introduce the pyrrolidine ring with the methyl substituent at the 4-position. Subsequent deprotection yields a key intermediate pyrrolidine derivative with an amine group ready for further coupling.
| Step | Reagents/Conditions | Product/Intermediate | Yield / Notes |
|---|---|---|---|
| 1 | Phenyltrimethylammonium tribromide, thiourea | 2-Aminothiazole intermediate | Efficient conversion from acetophenone |
| 2 | Acetic anhydride, pyridine | Acetylated intermediate | High yield (88%) |
| 3 | Functionalization at 5-position (e.g., methylpyrrolidine introduction) | (2R)-2-Methylpyrrolidine intermediate | Stereoselective step |
| 4 | Deprotection (acid/base) | Key pyrrolidine intermediate | Purified by chromatography |
Coupling with 2-Aminophenyl Group
The 2-aminophenyl moiety is introduced either by ipso-substitution under basic conditions or via palladium-catalyzed coupling reactions. These methods allow selective attachment of the aromatic amine to the pyrrolidine ring system. For example, coupling with 4,6-dichloropyrimidine derivatives under mild conditions followed by substitution with amines provides the desired aromatic substitution pattern.
| Step | Reagents/Conditions | Product/Intermediate | Yield / Notes |
|---|---|---|---|
| 5 | Basic ipso-substitution or Pd-catalyzed coupling | Coupled intermediate with 2-aminophenyl | Moderate to good yields (50-80%) |
Introduction of the Methanol Group at Pyrrolidine 3-Position
The methanol substituent at the 3-position of the pyrrolidine ring is typically introduced via reduction or functional group transformation of a suitable precursor such as an aldehyde or ester. Reductive amination or reduction with sodium borohydride (NaBH4) in the presence of an aldehyde precursor is a common method. This step requires careful control of stereochemistry and reaction conditions to preserve the integrity of other functional groups.
| Step | Reagents/Conditions | Product/Intermediate | Yield / Notes |
|---|---|---|---|
| 6 | NaBH4 reduction of aldehyde precursor | (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol | High yield, stereoselective |
Representative Experimental Procedure
A typical synthesis sequence based on literature involves:
- Preparation of aminothiazole intermediate by bromination of acetophenone, followed by thiourea treatment.
- Acetylation of the aminothiazole intermediate with acetic anhydride.
- Functionalization to introduce the (2R)-2-methylpyrrolidine moiety.
- Deprotection to yield a key intermediate pyrrolidine amine.
- Coupling reaction with 2-aminophenyl derivatives under basic or Pd-catalyzed conditions.
- Reduction of aldehyde or ester precursors to install the methanol group at the 3-position of the pyrrolidine ring.
- Purification by silica gel chromatography or crystallization to isolate the final product.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination + thiourea | Phenyltrimethylammonium tribromide, thiourea | RT to reflux | 1-3 hours | High | Formation of aminothiazole |
| 2 | Acetylation | Acetic anhydride, pyridine | 60 °C | 1 hour | 88 | Acetylated intermediate |
| 3 | Functionalization | (2R)-2-methylpyrrolidine, N,N-diisopropylethylamine | 100 °C | 30 min | Moderate | Stereoselective substitution |
| 4 | Deprotection | Acid/base treatment | RT to 120 °C | 15-30 min | 83 | Removal of protecting groups |
| 5 | Coupling | Pd-catalyst or base, 4,6-dichloropyrimidine | RT | 1.5-5 hours | 59 | Aromatic amine coupling |
| 6 | Reduction | NaBH4, ethanol or other solvent | RT | 1-2 hours | High | Installation of methanol group |
Analytical Data Supporting Preparation
- NMR Spectroscopy : Proton NMR (1H-NMR) data confirm the presence of methyl, methylene, aromatic, and hydroxyl protons consistent with the target structure.
- Mass Spectrometry : ESI-MS data show molecular ion peaks corresponding to the expected molecular weights of intermediates and final products.
- Chromatography : Silica gel column chromatography is used for purification, with elution solvents typically hexane/ethyl acetate mixtures.
Summary of Research Findings and Considerations
- The preparation of this compound requires multi-step synthesis involving careful control of stereochemistry and functional group compatibility.
- Use of microwave irradiation in some steps can enhance reaction rates and yields.
- Pd-catalyzed coupling reactions provide efficient aromatic amine introduction.
- Reductive amination or NaBH4 reduction is effective for installing the methanol substituent.
- Protection/deprotection strategies are essential to prevent side reactions, especially with amine groups.
- Purification by chromatography ensures high purity for biological or pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions: (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Muscarinic Acetylcholine Receptor Modulation
Research indicates that this compound exhibits activity related to the modulation of muscarinic acetylcholine receptors (mAChRs). Specifically, it has been studied for its potential as a positive allosteric modulator of the M3 mAChR, which plays a crucial role in mediating acetylcholine's effects on various physiological processes. The compound's ability to enhance receptor activity could have implications for treating conditions such as asthma and other respiratory disorders .
Antibacterial Activity
A study explored the synthesis of hybrids containing 2-nitroimidazole moieties, which included derivatives of (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol. These compounds were tested against various bacterial strains, demonstrating significant antibacterial properties. The results highlighted the potential of this compound in developing new antibiotics, particularly against resistant strains like Staphylococcus aureus and Escherichia coli .
Synthesis Techniques
The synthesis of this compound has been achieved through various chemical pathways. One notable method involves the reaction of 2-aminobenzyl alcohol with pyridine and other reagents under controlled conditions, yielding high purity and yield percentages .
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Reaction with pyridine in dichloromethane | 88% | Reflux for 12 hours |
| Microwave-assisted synthesis | 85% | 170 °C for 30 min |
Structure-Activity Relationship Studies
Studies have also focused on the structure-activity relationships (SAR) of related compounds to understand how modifications affect their biological activities. For instance, variations in the aromatic substituents have been shown to influence both binding affinity and efficacy at mAChRs, providing insights into optimizing drug design .
In Vivo Studies on Bladder Tissue
In an experimental setup using isolated rat bladder tissue, the compound was evaluated for its effects on contraction induced by electrical field stimulation (EFS). The results indicated that this compound significantly influenced muscle contraction dynamics, suggesting potential applications in treating urinary disorders .
Antibacterial Efficacy Testing
A comprehensive study involved testing various derivatives of this compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The findings revealed that certain modifications led to enhanced antibacterial activity, paving the way for further development of therapeutic agents targeting bacterial infections .
Mechanism of Action
The mechanism of action of (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can bind to various receptors, while the pyrrolidine ring may interact with enzymes or other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, physicochemical properties, and reported biological activities.
Structural and Functional Group Analysis
Target Compound : (1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
- Core : Pyrrolidine (saturated 5-membered ring).
- Substituents: 2-Aminophenyl (position 1), 4-methyl (position 4), methanol (position 3).
- Key Features: Hydrogen bonding: Amino (-NH₂) and hydroxyl (-OH) groups act as donors. Flexibility: Pyrrolidine allows conformational adaptability. Molecular Weight: Estimated ~220.28 g/mol.
Compound A : [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol
- Core : Pyrazole (aromatic 5-membered ring).
- Substituents: 4-Methylphenyl (position 1), pyridinyl (position 3), methanol (position 4).
- Key Features: Aromaticity: Pyrazole and pyridine rings enhance π-π stacking. Molecular Weight: 265.30 g/mol. Applications: Potential enzyme inhibition due to aromatic heterocycles.
Compound B : (1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
- Core : Pyrazole.
- Substituents : 2,4-Difluorophenyl (position 1), pyridinyl (position 3).
- Key Features :
- Lipophilicity : Fluorine atoms increase logP (predicted ~2.8).
- Metabolic Stability : Fluorine reduces oxidative degradation.
- Molecular Weight : 287.26 g/mol.
Compound C : [1-(4-Methylbenzyl)-piperidin-3-yl]-methanol
- Core : Piperidine (saturated 6-membered ring).
- Substituents: 4-Methylbenzyl (position 1), methanol (position 3).
- Key Features :
- Steric Effects : Larger ring size alters receptor-binding conformations.
- Molecular Weight : 219.32 g/mol.
Compound D : 4-Amino-pyridin-3-yl-methanol
- Core : Pyridine (aromatic 6-membered ring).
- Substituents: Amino (position 4), methanol (position 3).
- Key Features :
- Simplicity : Minimal steric hindrance.
- Solubility : High aqueous solubility due to polar groups.
- Molecular Weight : 124.14 g/mol.
Physicochemical and Pharmacological Comparison
Biological Activity
(1-(2-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. In a study involving various analogs, compounds similar to this compound demonstrated significant activity in reducing depressive behaviors in animal models .
Antifungal and Antimicrobial Activity
The compound has been evaluated for antifungal properties. In bioassays, certain analogs showed enhanced antifungal activity compared to established antifungal agents, suggesting a potential role in treating fungal infections .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored, particularly its ability to inhibit neuroinflammation. Studies have shown that it can modulate inflammatory pathways in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Amino Group Influence : The presence of the amino group on the phenyl ring enhances binding affinity to target receptors, which is critical for its antidepressant and neuroprotective activities .
- Methyl Substitution : The methyl group at the 4-position of the pyrrolidine ring appears to influence lipophilicity and bioavailability, contributing to improved pharmacokinetic profiles .
Table 1: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Amino Group | Increased receptor binding | |
| 4-Methyl Substitution | Improved bioavailability | |
| Hydroxymethyl Group | Enhanced solubility |
Study 1: Antidepressant Efficacy
In a controlled study, this compound was administered to rodents exhibiting depressive-like symptoms. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like activity comparable to fluoxetine .
Study 2: Antifungal Activity Assessment
A series of synthesized derivatives were tested against various fungal strains. The results showed that certain modifications led to compounds with antifungal activity exceeding that of standard treatments such as fluconazole. This highlights the potential for developing new antifungal agents based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
